molecular formula C11H6ClF3O2S B1398016 Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CAS No. 617706-21-5

Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Cat. No. B1398016
M. Wt: 294.68 g/mol
InChI Key: CTCZMBFSZZMXDA-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H7F3O2S . It is a derivative of benzo[b]thiophene, a five-membered heterocyclic compound containing a sulfur atom . This compound is used in the field of medicinal chemistry and has a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A specific synthesis method for “Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” includes a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom . It also contains a carboxylate group and a trifluoromethyl group .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” has a molecular weight of 260.23 . Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Materials Science and MOF Functionalization

Thioether Side Chains in MOFs : A study highlighted the incorporation of thioether side chains into metal–organic frameworks (MOFs) to enhance their stability, fluorescence, and metal uptake capabilities. This approach, utilizing a carboxyl–thioether combination, demonstrates a general strategy for functionalizing MOFs, like the prototypic MOF-5 system, for improved performance in sensing, catalysis, and environmental remediation applications (Jun He et al., 2011).

Synthetic Chemistry

Synthesis of Substituted Benzo[b]thiophenes : Another research area involves the acid-catalyzed cyclization of thiophenyl-acetals and ketones to synthesize variously substituted benzo[b]thiophenes. This method offers superior efficiency over traditional procedures, indicating its potential for streamlined synthesis of complex organic compounds (Patrick A. Pié and L. Marnett, 1988).

Trifluoromethylation of Arenes and Heteroarenes : The trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents represents another key application. This process, catalyzed by methyltrioxorhenium, showcases the versatility of methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate derivatives in introducing trifluoromethyl groups into complex molecules (E. Mejía and A. Togni, 2012).

Organic Electronics

Functionalized Lanthanide-Based MOFs : Research into the functionalization of microporous lanthanide-based MOFs with dicarboxylate ligands, including methyl-substituted thieno[2,3-b]thiophene groups, showcases their applications in sensing and magnetic properties. These frameworks exhibit luminescent sensory and gas adsorption properties, highlighting their potential in environmental monitoring and electronic device fabrication (Suna Wang et al., 2016).

properties

IUPAC Name

methyl 5-chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3O2S/c1-17-10(16)9-8(11(13,14)15)6-4-5(12)2-3-7(6)18-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCZMBFSZZMXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of compound 11c (1.5 g, 6.62 mmol), methyl 2-mercaptoacetate 11d (0.6 mL, 6.62 mmol), and Et3N (1.2 mL, 8.6 mmol) in acetonitrile (12 mL) was heated at 75° C. for 4 h. The reaction was diluted with EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 10% EtOAc/hexanes) to provide compound 11e.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
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reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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